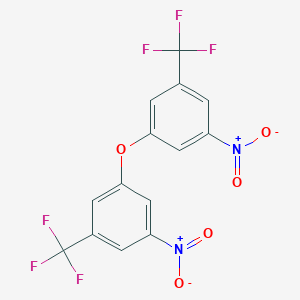

![molecular formula C17H28N4O2 B145600 叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯 CAS No. 136818-14-9](/img/structure/B145600.png)

叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯

描述

This compound, also known as tert-butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, is used as an organic chemical synthesis intermediate . It has been mentioned in the context of designing and synthesizing anti-tubercular agents .

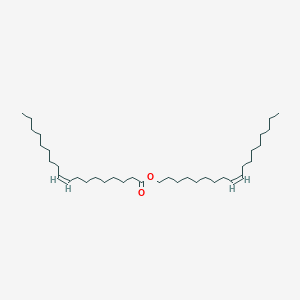

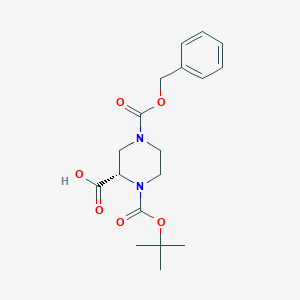

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its multiple functional groups. It contains a piperazine ring, a pyridine ring, and an amino group, among other features. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. Given its functional groups, it could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties include its boiling point, density, and pKa .科学研究应用

Application in PROTAC Development

Scientific Field

Biochemistry and Drug Development

Summary of the Application

This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Methods of Application

The compound is incorporated into the linker region of PROTACs. The rigidity of the linker can impact the degradation kinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the PROTACs .

Results or Outcomes

The use of this compound in PROTAC development can potentially enhance the effectiveness of these drugs, although specific results or quantitative data were not provided in the source .

Use as a Research Chemical

Scientific Field

Chemistry

Summary of the Application

This compound is used as a research chemical . Although the specific applications are not detailed in the source, research chemicals are typically used in the development of new drugs or in other chemical research .

Methods of Application

As a research chemical, this compound could be used in a variety of experimental procedures, depending on the specific research goals .

Results or Outcomes

The outcomes would vary widely depending on the specific research context .

Application in Anti-Tubercular Agents Development

Scientific Field

Medicinal Chemistry and Pharmacology

Summary of the Application

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .

Methods of Application

The compound is incorporated into the structure of these derivatives, which are then tested against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Use as a Building Block in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Methods of Application

The specific methods of application would depend on the particular organic synthesis being performed .

**Results or Out

Use as a Building Block in Organic Synthesis

Results or Outcomes

The outcomes would vary widely depending on the specific synthesis context .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYJHUUNFUCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440143 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-Butyl 4-(3-(Isopropylamino)Pyridin-2-Yl)Piperazine-1-Carboxylate | |

CAS RN |

136818-14-9 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)